tert-butylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate
Description
tert-butylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate is a carbamate-protected amine derivative featuring a 1-methylimidazole substituent. This compound is structurally characterized by:
- A tert-butyloxycarbonyl (Boc) group, which serves as a protective moiety for the primary amine.
- A 2-aminoethyl linker connecting the Boc group to the imidazole ring.
The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, making this compound a versatile intermediate in medicinal chemistry, particularly for drug candidates targeting receptors or enzymes .
Properties
CAS No. |
918144-52-2 |
|---|---|
Molecular Formula |
C11H20N4O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl N-[2-amino-1-(1-methylimidazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)14-8(7-12)9-13-5-6-15(9)4/h5-6,8H,7,12H2,1-4H3,(H,14,16) |
InChI Key |
BTKYYJUOUJHCTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=NC=CN1C |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Coupling of Aminooxyethyl Derivatives
One common route to tert-butyl carbamates involves coupling aminooxyethyl derivatives with carboxylic acid or activated ester intermediates using carbodiimide-mediated coupling agents.
-
- Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) as coupling agents.
- Presence of bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).
- Solvents: Dimethylformamide (DMF) or dichloromethane (DCM).
- Temperature: Room temperature to mild heating (20–50 °C).
- Reaction times: Typically overnight (12–16 hours).
Example Protocol:
A solution of tert-butyl N-(2-aminooxyethyl)carbamate is reacted with a carboxylic acid derivative of the imidazole-containing fragment in DMF with EDC·HCl and HOBt, in the presence of DIPEA, at room temperature overnight. The product is purified by column chromatography to yield the Boc-protected aminoethyl-imidazole carbamate with yields around 70%.
Protection and Deprotection Strategies
Use of Carbamate Synthesis via Carbon Dioxide Incorporation
- Recent methodologies for carbamate synthesis involve three-component coupling of primary amines, carbon dioxide, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) in anhydrous DMF.
- This method can generate N-alkyl carbamates under mild conditions with minimized overalkylation due to TBAI's stabilizing effects.
- While this method is general for carbamates, it could be adapted for the synthesis of tert-butyl carbamate derivatives with appropriate alkyl halides and amines.
Stepwise Synthesis via Amino Acid Ester Intermediates
- The synthesis of imidazole-containing amino derivatives can be achieved via coupling reactions starting from amino acid esters.
- For example, amino acid esters are coupled with carboxylic acids or acid chlorides using EDC·HCl–HOBt mediated coupling in the presence of TEA in DMF or DCM.
- Resulting N-protected amino acid esters are deprotected using trifluoroacetic acid or lithium hydroxide to afford the free amino acids or intermediates for further coupling.
Representative Synthetic Scheme
Analytical and Purification Considerations
- Reaction monitoring is typically performed by thin-layer chromatography (TLC) using solvents such as acetone/hexane mixtures.
- Purification is achieved by silica gel column chromatography or recrystallization.
- Final product characterization includes NMR (1H and 13C), mass spectrometry, and melting point determination.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| EDC·HCl/HOBt Coupling in DMF or DCM | High selectivity, mild conditions, well-established | Requires careful moisture control, possible side products if not optimized | 70–75% |
| CO2 + Alkyl Halide + Amine (Cesium carbonate/TBAI) | Green chemistry approach, avoids hazardous reagents | May require optimization for specific substrates | Moderate, variable |
| Amino Acid Ester Coupling + Deprotection | Enables stereochemical control, modular | Multi-step, requires deprotection steps | Moderate to high |
Summary of Research Findings and Recommendations
- The most reliable and widely used method for preparing tert-butyl N-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate involves carbodiimide-mediated coupling of Boc-protected aminooxyethyl derivatives with imidazole-containing carboxylic acid intermediates under mild conditions with EDC·HCl and HOBt in DMF or DCM.
- Protection of the amino group as Boc is essential to prevent side reactions and ensure high purity.
- Alternative green methods using CO2 incorporation present promising avenues but require further substrate-specific optimization.
- Purification and characterization protocols are well-established, allowing for reproducible synthesis suitable for medicinal chemistry applications.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this compound typically involves multi-step protocols, leveraging carbamate protection strategies and coupling reactions. Key methodologies include:
A. Carbamate Formation via Curtius Rearrangement
The tert-butyl carbamate group is often introduced via Curtius rearrangement of acyl azides. For example:
-
Acyl azides derived from carboxylic acids react with di-tert-butyl dicarbonate under catalysis (e.g., tetrabutylammonium bromide, zinc triflate) to form isocyanate intermediates, which are trapped to yield carbamates .
-
Example conditions:
B. Amide Coupling Reactions
The primary amine group participates in coupling reactions with carboxylic acids, facilitated by activating agents:
| Reagent System | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| EDC·HCl, HOBt, TEA | DCM | 20°C | 84% | |
| HATU, DIPEA | DMF | 20°C | 79% | |
| Isobutyl chloroformate, TEA | Ethyl acetate | -30°C to 0°C | 76% |
These reactions highlight the compatibility of the amine with standard peptide-coupling protocols .
Functional Group Reactivity
A. Tert-Butyl Carbamate Deprotection
The tert-butyl carbamate group is cleaved under acidic conditions:
-
Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.
-
Mechanism : Acidic hydrolysis liberates the free amine and generates CO₂ and tert-butanol .
C. Amino Group Derivatization
The primary amine undergoes:
-
Acylation : With activated esters (e.g., NHS esters) in buffered aqueous solutions.
-
Reductive Amination : With aldehydes/ketones in the presence of NaBH₃CN.
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 150°C, releasing tert-butylene gas and forming imidazole-containing byproducts .
-
pH Sensitivity : Stable in neutral-to-basic conditions; hydrolyzes rapidly below pH 3 .
-
Oxidative Degradation : Susceptible to peroxide-mediated oxidation at the imidazole ring, forming N-oxides.
Comparative Reactivity with Analogues
| Feature | This Compound | tert-Butyl (2-(1H-imidazol-1-yl)ethyl)carbamate |
|---|---|---|
| Amine Reactivity | High (primary) | Low (protected as carbamate) |
| Imidazole Substitution | 1-Methyl-2-yl | 1H-1-yl |
| Synthetic Yield | 76–84% | 73–79% |
Key Research Findings
-
Catalytic Asymmetric Synthesis : Chiral tert-butyl carbamates of this class show enantiomeric excess >99% when synthesized via Curtius rearrangement under optimized conditions .
-
Biological Activity : The methylimidazole moiety enhances cellular permeability, making derivatives viable candidates for kinase inhibition .
Scientific Research Applications
tert-ButylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s imidazole ring is of interest due to its presence in many biologically active molecules.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antibiotics like ceftolozane.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate with analogous carbamate derivatives, focusing on structural features, synthetic routes, and applications.
tert-butylN-{2-[2-(1-Methyl-1H-imidazol-5-yl)phenoxy]ethyl}carbamate (Compound 27, )
- Structural Differences: Substituent: A phenoxyethyl spacer replaces the aminoethyl group. Imidazole Position: The imidazole is substituted at the 5-position rather than the 2-position.
- Synthesis : Prepared via Ullmann-type coupling (76% yield), demonstrating comparable efficiency to the target compound’s likely synthetic pathway .
- Applications : Used in ligand synthesis for metal-organic frameworks or receptor-binding studies, differing from the target compound’s role as a primary amine precursor.
tert-butylN-(1H-imidazol-2-ylmethyl)carbamate ()
- Structural Differences :
- Backbone: Lacks the ethylamine linker; the Boc group is directly attached to an imidazolemethyl group.
- Reactivity: The absence of the aminoethyl group limits its utility in forming secondary amines or conjugates, unlike the target compound.
- Applications : Primarily serves as a building block for imidazole-containing peptidomimetics .
tert-butylN-(6-bromohexyl)carbamate ()
- Structural Differences :
- Chain Length: Features a hexyl chain with a terminal bromine instead of an imidazole-ethylamine moiety.
- Synthetic Utility : Used in alkylation reactions to introduce long-chain amines (72% yield), contrasting with the target compound’s role in heterocyclic functionalization .
tert-butylN-(2-((3,4-difluorobenzamido)oxy)ethyl)carbamate ()
- Structural Differences :
- Functional Group: Contains an amidoxy group linked to a fluorinated aromatic ring.
- Applications : Designed for prodrug strategies or radiolabeling, diverging from the target compound’s imidazole-driven receptor interactions .
Key Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Table 2: NMR Spectral Comparison (δ in ppm)
Biological Activity
tert-butylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
Chemical Formula: C11H20N4O2
Molecular Weight: 240.30 g/mol
IUPAC Name: tert-butyl N-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate
The compound features a tert-butyl group, an amino group, and an imidazole ring, which are crucial for its biological activity. The imidazole moiety is known for its role in various biological processes, including enzyme inhibition and modulation of immune responses.
The biological activity of this compound is primarily attributed to the imidazole component. Imidazole derivatives have been extensively studied for their ability to inhibit vascular adhesion protein-1 (VAP-1), which is relevant in conditions such as diabetic macular edema. This inhibition can lead to anti-inflammatory effects and modulation of vascular functions.
In Vitro Studies
In vitro assays have shown that this compound exhibits significant binding affinity to various biological targets. Molecular docking simulations indicate that the compound interacts effectively with proteins involved in inflammatory pathways. Preliminary findings suggest its potential as an inhibitor of specific targets related to vascular adhesion processes.
Case Studies
A study focused on the compound's effects on endothelial cells demonstrated that it could reduce the expression of adhesion molecules, thereby potentially decreasing leukocyte adhesion and migration. This suggests a promising application in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
The following table highlights some compounds with structural similarities to this compound:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Tert-butyl N-[2-amino-1-(1H-imidazol-5-yl)ethyl]carbamate | 1492883-54-1 | Similar structure but with a different imidazole position |
| Tert-butyl (1-methyl-1H-imidazol-2-yl)carbamate | 56956212 | Lacks the amino group; focuses on imidazole activity |
The uniqueness of this compound lies in its specific combination of functional groups, potentially offering greater therapeutic benefits compared to other similar compounds.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of tert-butyl carbamate with 1-methylimidazole under controlled conditions. This process may involve coupling reactions with pre-synthesized imidazole derivatives, leading to the desired product .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate, and how can reaction yields be improved?
- Methodology : A common approach involves Boc-protection of ethylenediamine derivatives followed by coupling with 1-methyl-1H-imidazole intermediates. For example, Rosati et al. () achieved a 64% yield via Boc-protection of 1,2-ethylenediamine and subsequent alkylation. Reaction optimization includes:
- Use of anhydrous conditions to minimize hydrolysis.
- Temperature control (e.g., 0–25°C) to suppress side reactions.
- Purification via column chromatography with gradients of ethyl acetate/hexane.
- Monitoring by TLC and NMR for intermediate validation .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Key Techniques :
- 1H/13C NMR : To confirm hydrogen environments (e.g., Boc tert-butyl protons at δ 1.42 ppm) and imidazole aromatic signals (δ 6.82–6.92 ppm) .
- HRMS : Validates molecular weight (e.g., [M-H]+ calculated as 254.1815, observed 254.1810) .
- X-ray Crystallography : Resolves 3D architecture and hydrogen-bonding networks, as demonstrated in related carbamates () .
Q. How can researchers mitigate hazards during handling and synthesis?
- Safety Protocols :
- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact ( ).
- Work in fume hoods to prevent inhalation of volatile reagents.
- Neutralize acidic/basic waste before disposal .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC).
- Compare experimental HRMS with theoretical isotopic patterns.
- Use X-ray crystallography as a definitive structural proof (e.g., SHELX refinement in ) .
Q. How can diastereoselectivity be controlled during the synthesis of this compound?
- Approaches :
- Chiral auxiliaries or catalysts to induce stereoselectivity (e.g., Garcia et al.’s diastereoselective α-amidoalkylation in ).
- Solvent polarity adjustment (e.g., DMF for enhanced nucleophilicity).
- Low-temperature reactions to stabilize transition states .
Q. What role does tert-butyl N-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate play in medicinal chemistry applications?
- Applications :
- Intermediate for peptidomimetics () and kinase inhibitors ().
- The imidazole moiety enables metal coordination in catalytic systems ().
- Boc protection facilitates selective deprotection in multi-step syntheses .
Q. What computational methods are used to predict the reactivity of this compound in nucleophilic environments?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
